4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine
CAS No.: 2549035-47-2
Cat. No.: VC11829968
Molecular Formula: C17H19N7
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549035-47-2 |
|---|---|
| Molecular Formula | C17H19N7 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 4-pyrazol-1-yl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C17H19N7/c1-4-21-24(7-1)17-12-16(19-14-20-17)23-10-8-22(9-11-23)13-15-2-5-18-6-3-15/h1-7,12,14H,8-11,13H2 |
| Standard InChI Key | RASIPVSAMKTKFL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=NC=C2)C3=NC=NC(=C3)N4C=CC=N4 |
| Canonical SMILES | C1CN(CCN1CC2=CC=NC=C2)C3=NC=NC(=C3)N4C=CC=N4 |
Introduction
Key Structural Features:
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Pyrazole Ring: A five-membered aromatic ring containing two nitrogen atoms.
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Pyrimidine Core: A six-membered aromatic heterocycle with two nitrogen atoms.
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Piperazine Substituent: A saturated six-membered ring containing two nitrogen atoms.
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Pyridine Moiety: A six-membered aromatic ring with one nitrogen atom.
These structural units contribute to the compound's stability, electronic properties, and biological activity.
Synthesis
The synthesis of 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step processes:
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Formation of the Pyrimidine Core:
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Pyrimidines are synthesized via cyclization reactions involving amidines and β-dicarbonyl compounds.
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Introduction of the Pyrazole Group:
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Pyrazoles are commonly introduced through condensation reactions between hydrazines and 1,3-diketones or similar precursors.
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Attachment of Piperazine and Pyridine Substituents:
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Piperazine derivatives are alkylated with pyridine-methyl halides under basic conditions to form the desired side chain.
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General Reaction Scheme:
Biological Activity
The compound's unique structure suggests potential pharmacological applications due to its heterocyclic framework:
Protein Kinase Inhibition:
Heterocyclic compounds like this one often act as inhibitors of protein kinases, enzymes involved in cell signaling pathways. This makes them relevant in treating cancer and inflammatory diseases .
Antitubercular Activity:
Similar compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .
Applications in Medicinal Chemistry
The compound's structure allows for diverse biological interactions:
Drug Development:
Its scaffold can be modified to enhance binding affinity for specific biological targets (e.g., kinases or receptors).
Cancer Therapy:
Studies on related compounds highlight their ability to inhibit tumor growth by targeting tyrosine kinase pathways .
Central Nervous System (CNS) Disorders:
The piperazine moiety is commonly found in CNS-active drugs, suggesting potential applications in neurology.
Research Findings
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